molecular formula C16H19N3OS B2402421 (E)-1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one CAS No. 2321343-42-2

(E)-1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one

Cat. No. B2402421
CAS RN: 2321343-42-2
M. Wt: 301.41
InChI Key: VEUCLZJTVDJPOY-VOTSOKGWSA-N
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Description

(E)-1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one is a chemical compound that has been widely studied for its potential as a pharmaceutical agent. The compound has been found to have significant effects on various biological processes, making it a promising candidate for use in scientific research.

Scientific Research Applications

Synthesis and Structural Characteristics

  • Synthesis and Crystal Structures : Novel chalcones closely related to the compound have been synthesized and characterized. These compounds, including variations with thiophene and phenyl-piperidine hybrid structures, demonstrate specific conformational features such as chair conformations in piperidine rings and planar thiophene rings. Their crystal structures lack classical hydrogen bonds but exhibit non-classical interactions like C-H···O and π···π interactions, contributing to their chemical properties and potential applications (Parvez et al., 2014).

  • NMR Characteristics and Conformational Analysis : A series of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives, which are structurally similar to the compound of interest, were synthesized. Their NMR spectral assignments and conformations were analyzed, providing insights into the structural behavior of similar compounds in different chemical environments (Zheng Jin-hong, 2011).

  • Conversion of Pyrazolium Salts : Research on the conversion of dimethylpyrazolium salts to methylpyrazoles in piperidine demonstrates a method relevant to synthesizing substituted aminopyrazoles. This method could be applied to the synthesis of compounds like the one , showing the versatility of pyrazole derivatives in chemical synthesis (Cross et al., 1980).

Biological Applications

  • Antagonist Activity in Novel Compounds : The synthesis of compounds like 4-(benzo[b]furan-3-yl)piperidines and 4-(benzo[b]thiophen-3-yl)piperidines, which share structural similarities with the compound , exhibit potent 5-HT2 antagonist activity. This indicates potential for pharmacological applications in neurological or psychiatric disorders (Watanabe et al., 1993).

  • Synthesis and Biological Evaluation : Another study synthesized novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and evaluated their affinity towards 5-HT1A receptors. These compounds offer insights into how modifications in the arylpiperazine moiety and benzo[b]thiophene ring substitutions can influence binding affinity, relevant to the development of targeted therapeutic agents (Pessoa‐Mahana et al., 2012).

Miscellaneous Applications

  • Antibacterial Activity : Compounds structurally related to the compound have been synthesized and shown to possess antibacterial activity. This highlights the potential of such compounds in the development of new antibacterial agents (Merugu et al., 2010).

  • Antimicrobial Activity : The synthesis of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones demonstrated good in vitro antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in treating infections (Ashok et al., 2014).

properties

IUPAC Name

(E)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-18-11-14(10-17-18)13-4-2-8-19(12-13)16(20)7-6-15-5-3-9-21-15/h3,5-7,9-11,13H,2,4,8,12H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUCLZJTVDJPOY-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)/C=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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